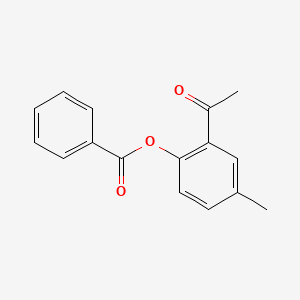

2-Acetyl-4-methylphenyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyl-4-methylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-8-9-15(14(10-11)12(2)17)19-16(18)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQFJFUZNHFWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-4-methylphenyl benzoate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 2-Acetyl-4-methylphenyl benzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₆H₁₄O₃. It is classified as a benzoate ester.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 4010-19-9 | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Melting Point | 64 °C | [3] |

| Canonical SMILES | CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C | [1] |

| InChI Key | OGQFJFUZNHFWEI-UHFFFAOYSA-N | [1] |

Synthesis Protocols

Two distinct experimental protocols for the synthesis of this compound have been identified in the literature.

Synthesis via Copper-Mediated Aroylation

This method involves the reaction of 2'-hydroxy-5'-methylacetophenone with 2-bromoacetophenone, catalyzed by copper(II) acetate.

Experimental Protocol:

A mixture of 2'-hydroxy-5'-methylacetophenone (150 mg, 1.0 mmol), 2-bromoacetophenone (396 mg, 2.0 mmol), and Cu(OAc)₂·H₂O (200 mg, 1.0 mmol) in tert-Amyl alcohol (6.0 mL) is heated to 100 °C in open air for 10 hours.[4] Following the reaction, the solvent is removed under vacuum. The resulting crude mixture is then poured into water and extracted three times with ethyl acetate (25 mL each).[4] The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.[4] The solvent is evaporated, and the crude product is purified using silica gel column chromatography with an EtOAc/Hexane (1:9) eluent to yield the final product.[4]

Experimental Workflow:

Caption: Synthesis of this compound via Copper-Mediated Aroylation.

Synthesis via Esterification with Benzoyl Chloride

This protocol describes the esterification of 2-Hydroxy-5-methylacetophenone using benzoyl chloride in the presence of pyridine.[3]

Experimental Protocol:

To a solution of 2-Hydroxy-5-methylacetophenone (5.0 g, 33 mmol) in 20 ml of anhydrous pyridine, 7.0 g (50 mmol) of benzoyl chloride is added.[3] The mixture is stirred for 20 minutes at room temperature.[3] The reaction mixture is then poured into 200 ml of 3% hydrochloric acid containing 40 g of ice, with continuous stirring.[3] The resulting grey precipitate is isolated and washed sequentially with 20 ml of methanol and 20 ml of water.[3] The final product is obtained by recrystallization from methanol as a white amorphous solid, yielding 7.1 g (84%).[3]

Experimental Workflow:

References

Technical Guide: Physicochemical and Biological Profile of 2-Acetyl-4-methylphenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetyl-4-methylphenyl benzoate (CAS No: 4010-19-9), a compound of interest in various chemical and pharmacological research areas. This document includes a summary of its known physical constants, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, including antimicrobial and anti-inflammatory effects. The guide also features visual representations of relevant biological pathways to aid in understanding its potential mechanisms of action.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4010-19-9 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1] |

| Topological Polar Surface Area | 43.4 Ų | |

| Rotatable Bond Count | 4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| XLogP3-AA | 3.4 |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride.

2.1. Reaction Scheme

Caption: Synthesis of this compound.

2.2. Materials and Methods

-

Reactants:

-

1-(2-Hydroxy-5-methylphenyl)ethanone

-

Benzoyl chloride

-

-

Solvent/Catalyst:

-

Pyridine

-

-

Procedure:

-

Dissolve 1-(2-Hydroxy-5-methylphenyl)ethanone in pyridine.

-

Slowly add benzoyl chloride to the solution while stirring.

-

Heat the reaction mixture to 70°C and maintain for approximately 10 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

The precipitate, this compound, can be collected by filtration.

-

Wash the product with cold water to remove any remaining pyridine and salts.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, derivatives and related phenyl benzoate compounds have shown potential as antimicrobial and anti-inflammatory agents.[3][4][5][6] This suggests that this compound may also possess similar activities.

3.1. Potential Anti-inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[7][8][9][10] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. Phenyl benzoate derivatives may modulate the activity of key components within this cascade.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 4010-19-9 | Buy Now [molport.com]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kB pathway overview | Abcam [abcam.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Acetyl-4-methylphenyl benzoate, a valuable compound in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the synthetic route, experimental protocols, and quantitative data associated with the production of the target molecule.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Fries rearrangement of p-cresyl acetate to yield 2-hydroxy-5-methylacetophenone. This intermediate is then subjected to esterification with benzoyl chloride to produce the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Melting Point |

| 1 | p-Cresyl acetate, Aluminum chloride (anhydrous) | 2-Hydroxy-5-methylacetophenone | - | None | 120-150°C | 45 min - 6 h | ~92% | 45-50°C |

| 2 | 2-Hydroxy-5-methylacetophenone, Benzoyl chloride | This compound | 40% NaOH | - | Cooling under tap | - | - | 64°C |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement

The initial step of the synthesis involves the Fries rearrangement of p-cresyl acetate to form 2-hydroxy-5-methylacetophenone.[1][2][3][4][5] This reaction is an organic rearrangement where an aryl ester is transformed into a hydroxy aryl ketone using a Lewis acid catalyst.[1] Temperature control is crucial as lower temperatures favor the para-substituted product, while higher temperatures favor the ortho-substituted product.[1][3]

Materials:

-

p-Cresyl acetate (10 g, 0.067 mol)

-

Anhydrous Aluminum chloride (10.7 g, 0.08 mol)

-

Ice cold water

-

Dilute HCl

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Aqueous ethanol

Procedure:

-

In a 500-mL round-bottomed flask, combine p-cresyl acetate and anhydrous aluminum chloride.[6]

-

Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours.[6] The progress of the reaction should be monitored using thin-layer chromatography (TLC).[6]

-

Upon completion, quench the reaction by carefully adding crushed ice.[6]

-

Decompose the reaction mixture with ice-cold water containing a small amount of HCl.[7]

-

Extract the resulting solid product with ethyl acetate (2 x 50 mL).[6]

-

Wash the organic phase with a brine solution (2 x 15 mL) and dry it over anhydrous sodium sulfate.[6]

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by recrystallization from aqueous ethanol to yield 2-hydroxy-5-methylacetophenone.[6] The expected yield is approximately 92%, with a melting point of 45-48°C.[6]

Step 2: Synthesis of this compound via Esterification

The second step involves the esterification of the synthesized 2-hydroxy-5-methylacetophenone with benzoyl chloride.

Materials:

-

2-Hydroxy-5-methylacetophenone (0.04 mol, 5.6 g)

-

40% Sodium hydroxide solution (0.20 mL)

-

Benzoyl chloride (8 mL)

-

Ethanol

Procedure:

-

In a conical flask, combine 2-hydroxy-5-methylacetophenone and the 40% NaOH solution.[7]

-

Add benzoyl chloride to the mixture.[7]

-

Tightly cork the flask and shake it vigorously while cooling it under tap water.[7]

-

Filter the solid product that forms.[7]

-

Recrystallize the solid from ethanol to obtain pure this compound.[7] The expected melting point of the final product is 64°C.[7]

Visualized Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

- 1. byjus.com [byjus.com]

- 2. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 4. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst [ccspublishing.org.cn]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 7. sgbaukrc.ac.in [sgbaukrc.ac.in]

Technical Guide: 2-Acetyl-4-methylphenyl benzoate (CAS No. 4010-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-methylphenyl benzoate, with the Chemical Abstracts Service (CAS) number 4010-19-9 , is an aromatic ester of significant interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role as a potential anti-inflammatory agent and ultraviolet (UV) light absorber. The structured data, detailed experimental protocols, and pathway diagrams presented herein are intended to facilitate further research and development efforts.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4010-19-9 | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | No widely recognized synonyms found. |

Synthesis

The primary synthetic route for this compound involves the esterification of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, where an alcohol (in this case, a phenol) reacts with an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(2-Hydroxy-5-methylphenyl)ethanone

-

Benzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(2-Hydroxy-5-methylphenyl)ethanone (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the cooled solution, followed by the dropwise addition of benzoyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Note: The specific quantities of reagents, solvent volumes, and reaction times may need to be optimized for different scales of synthesis.

Potential Applications and Biological Activity

Anti-inflammatory Properties

While specific studies on the anti-inflammatory activity of this compound are limited, benzoate derivatives, in general, have been investigated for their anti-inflammatory potential. The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways that lead to the production of pro-inflammatory mediators.

A plausible, yet unconfirmed, signaling pathway that could be modulated by benzoate derivatives involves the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB, is a common target for anti-inflammatory drugs.

UVA Absorber

The aromatic structure of this compound suggests its potential as a UVA absorber. Aromatic compounds with conjugated π-electron systems can absorb UV radiation and dissipate the energy through photophysical processes, thereby protecting materials or skin from UV-induced damage. The mechanism of action for organic UV absorbers typically involves the absorption of a UV photon, which excites the molecule to a higher energy state. The molecule then returns to its ground state through non-radiative decay pathways, releasing the energy as heat.

Future Directions

Further research is warranted to fully characterize this compound. Key areas for future investigation include:

-

Detailed Spectroscopic and Physicochemical Analysis: Experimental determination of melting point, boiling point, and comprehensive spectroscopic data (NMR, IR, MS, UV-Vis) is essential for a complete profile of this compound.

-

Biological Activity Screening: In-depth studies are needed to confirm and quantify the anti-inflammatory and UVA-absorbing properties of this compound. This should include in vitro and in vivo assays to elucidate its mechanism of action and potential therapeutic or cosmetic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs could provide valuable insights into the structural features required for optimal biological activity.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis and hypothesized activities. It is hoped that the information presented here will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into the properties and applications of this intriguing molecule.

References

The Fries Rearrangement of Aryl Benzoates: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful and versatile named reaction in organic chemistry that transforms aryl esters into valuable hydroxyaryl ketones. This reaction, involving the migration of an acyl group from a phenolic ester to the aromatic ring, is a cornerstone in the synthesis of numerous pharmaceutical intermediates, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the Fries rearrangement mechanism for aryl benzoates, detailing the underlying pathways, the influence of reaction parameters, and practical experimental protocols.

Core Concepts: Intermolecular vs. Intramolecular Pathways

A central question in the mechanism of the Fries rearrangement is whether the acyl group migrates directly to a new position on the same aromatic ring (intramolecular) or detaches completely to form a discrete intermediate that can then acylate another aromatic ring (intermolecular). Evidence from crossover experiments, where a mixture of two different aryl esters is subjected to rearrangement conditions, has been pivotal. The observation of "crossover" products, where the acyl group from one ester is found on the aromatic ring of the other, strongly supports the prevalence of an intermolecular mechanism under many conditions, particularly for the Lewis acid-catalyzed variant.[1]

The Lewis Acid-Catalyzed Fries Rearrangement

The classical Fries rearrangement is catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being the most common. The reaction proceeds via a widely accepted mechanism involving an acylium carbocation intermediate.[2]

The reaction is highly selective towards the ortho and para positions. The regioselectivity can be controlled by tuning the reaction conditions:

-

Temperature: Low reaction temperatures (0-25 °C) generally favor the formation of the para-hydroxyaryl ketone, which is the thermodynamically more stable product. Conversely, higher temperatures (≥ 100°C) tend to yield the ortho-isomer as the major product, often considered the kinetically controlled product due to the formation of a more stable bidentate complex with the aluminum catalyst.[2][3]

-

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho product, while polar solvents promote the formation of the para product.[3]

Electron-donating substituents on the aryl benzoate generally facilitate the reaction, while electron-withdrawing groups have an adverse effect, which is consistent with an electrophilic aromatic substitution mechanism.[4]

Quantitative Data for Lewis Acid-Catalyzed Fries Rearrangement

The following table summarizes the product distribution for the Fries rearrangement of selected aryl benzoates under various conditions.

| Aryl Benzoate | Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio | Total Yield (%) | Reference |

| Phenyl benzoate | AlCl₃ (5 eq.) | Nitromethane | Room Temp | Predominantly para | 80-92 | [5][6] |

| Phenyl benzoate | AlCl₃ | Molten Salt (EMIC) | 75 | 1:3 | Good | [1] |

| p-Tolyl benzoate | AlCl₃ | Nitrobenzene | 60 | Varies with conditions | Moderate | [7] |

| Phenyl p-nitrobenzoate | AlCl₃ | Chlorobenzene | Reflux | High ortho/para ratio | - | [4] |

| Phenyl p-methylbenzoate | AlCl₃ | Chlorobenzene | Reflux | Lower ortho/para ratio than nitro-substituted | - | [4] |

Experimental Protocol: Low-Temperature Fries Rearrangement of Phenyl Benzoate

This protocol is adapted from a procedure favoring the formation of the para-isomer.[5][6]

Materials:

-

Phenyl benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitromethane

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl benzoate (1 equivalent) in nitromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, carefully prepare a solution of anhydrous aluminum chloride (5 equivalents) in nitromethane. Caution: This is an exothermic process.

-

Slowly add the aluminum chloride solution to the stirred phenyl benzoate solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 6-8 hours.

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

-

The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by recrystallization or column chromatography.

References

Technical Guide: Synthesis of 2-Acetyl-4-methylphenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-4-methylphenyl benzoate, a valuable organic intermediate. The document details the necessary starting materials, a robust experimental protocol, and key quantitative data to facilitate its preparation and characterization in a laboratory setting.

Core Synthesis Route

The most direct and common method for the synthesis of this compound is the esterification of 2'-Hydroxy-5'-methylacetophenone with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds by the acylation of the phenolic hydroxyl group of 2'-Hydroxy-5'-methylacetophenone using the acyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards the formation of the desired ester product.

Starting Materials and Product Data

A summary of the key quantitative data for the starting materials and the final product is presented in the table below. It is important to note that while extensive data is available for the starting materials, specific experimental data for the final product, this compound, is not widely reported in the public domain. Therefore, the expected analytical characteristics are inferred from the analysis of structurally similar compounds.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |

| 2'-Hydroxy-5'-methylacetophenone | Starting Material | C₉H₁₀O₂ | 150.17 | 1450-72-2 | Crystalline powder | 48-51 |

| Benzoyl Chloride | Starting Material | C₇H₅ClO | 140.57 | 98-88-4 | Colorless liquid | -1 |

| Sodium Hydroxide | Base | NaOH | 40.00 | 1310-73-2 | White solid | 318 |

| Dichloromethane | Solvent | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless liquid | -96.7 |

| This compound | Final Product | C₁₆H₁₄O₃ | 254.28 | 4010-19-9 | Solid (Expected) | Not Reported |

-

¹H NMR: Peaks corresponding to the acetyl group protons (singlet, ~2.5 ppm), the methyl group protons on the phenyl ring (singlet, ~2.3 ppm), and aromatic protons in their respective regions.

-

¹³C NMR: Resonances for the carbonyl carbons of the acetyl and benzoate groups, as well as for the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups, typically in the range of 1680-1750 cm⁻¹.

Experimental Protocol: Schotten-Baumann Esterification

This protocol is adapted from established procedures for the benzoylation of substituted phenols.

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Benzoyl chloride

-

10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, separatory funnel, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Hydroxy-5'-methylacetophenone (1.0 equivalent) in dichloromethane.

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

-

Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1-1.2 equivalents) dropwise to the vigorously stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to neutralize excess NaOH), saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

A Technical Guide to the Spectral Analysis of 2-Acetyl-4-methylphenyl benzoate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data expected for the aromatic ester, 2-Acetyl-4-methylphenyl benzoate. Due to the limited availability of a complete public spectral dataset for this specific compound, this document presents a detailed analysis of closely related chemical structures. The methodologies and spectral interpretations provided herein serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of similar molecular entities.

Molecular Structure

This compound is an ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] Its structure features a benzoate group attached to a 2-acetyl-4-methylphenyl moiety.

Spectral Data Summary for Related Compounds

The following tables summarize the available spectral data for compounds structurally related to this compound. This comparative data is invaluable for predicting the spectral characteristics of the target molecule.

Table 1: ¹H NMR Spectral Data of Related Benzoate and Acetophenone Derivatives

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| Methyl 2-(4-methylphenyl)benzoate | CDCl₃ | 2.94 (s, 3H), 3.59 (s, 3H), 7.02-7.66 (m, aromatic, 4H)[2] |

| Methyl 2-(4-methylphenyl)benzoate | DMSO | 2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, aromatic, 8H)[2][3] |

| 2-(4-Methylphenyl)acetophenone | - | Data for a related compound shows aromatic and aliphatic protons.[4] |

Table 2: ¹³C NMR Spectral Data of Related Benzoate and Acetophenone Derivatives

| Compound Name | Peak Position (ppm) |

| Methyl 4-acetylbenzoate | Data available, specific shifts not enumerated.[5] |

| Phenyl benzoate | Data available, specific shifts not enumerated.[6] |

| 2-Acetylphenyl 4-chlorobenzoate | Spectra available, detailed peak list not provided.[7] |

| Methyl-substituted acetophenones and methyl benzoates | A study on various derivatives is available, highlighting substituent effects on chemical shifts.[8] |

Table 3: Mass Spectrometry Data of Related Benzoate Derivatives

| Compound Name | Key Fragments (m/z) |

| Methyl 2-(4-methylphenyl)benzoate | 226 (M+), 212, 195, 165, 152, 139[2] |

| Methyl 2-(methanesulfonyloxy)benzoate | 230 (M+), 199, 152, 135, 120, 92[2] |

| Benzoic acid, 4-methylphenyl ester | Mass spectrum available, detailed fragments not listed.[9] |

Table 4: Infrared (IR) Spectroscopy Data of Related Benzoate Derivatives

| Compound Name | Key Absorption Bands (cm⁻¹) |

| Methyl benzoate and substituted derivatives | Aromatic C-H stretching (>3040 cm⁻¹), Methyl C-H stretching (<3040 cm⁻¹)[10] |

| Benzoic acid, 4-methylphenyl ester | Condensed phase IR spectrum available.[11] |

| Benzoic acid, 4-methyl-, methyl ester | Condensed phase IR spectrum available.[12] |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data discussed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution is filtered if any particulate matter is present.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The instrument is tuned and shimmed for the specific sample. A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

3.2. Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be employed. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Interpretation: The molecular ion peak (M+) confirms the molecular weight, and the fragmentation pattern provides structural information.

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group vibrations.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

Caption: Decision Pathway for Structure Elucidation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]

- 4. 2-(4-METHYLPHENYL)ACETOPHENONE(2430-99-1) 1H NMR spectrum [chemicalbook.com]

- 5. METHYL 4-ACETYLBENZOATE(3609-53-8) 13C NMR [m.chemicalbook.com]

- 6. Phenyl benzoate(93-99-2) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Acetylphenyl 4-chlorobenzoate | C15H11ClO3 | CID 587317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

- 12. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Acetyl-4-methylphenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-acetyl-4-methylphenyl benzoate. This document outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for spectral acquisition, and illustrates the logical workflow for spectral interpretation. This guide is intended to support researchers in identifying and characterizing this molecule and similar chemical structures.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the ester, the ketone, and the substituted aromatic rings. Based on established group frequencies and data from structurally related molecules, the following table summarizes the predicted key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~ 2980 - 2850 | Medium-Weak | C-H Stretch | Methyl (CH₃) |

| ~ 1735 - 1715 | Strong | C=O Stretch | Ester |

| ~ 1685 - 1665 | Strong | C=O Stretch | Ketone (Acetyl) |

| ~ 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1375 - 1355 | Medium | C-H Bend | Methyl (CH₃) |

| ~ 1270 - 1200 | Strong | C-O Stretch | Ester (Aryl-O) |

| ~ 1120 - 1080 | Strong | C-O Stretch | Ester (O-C=O) |

| ~ 850 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

| ~ 720 - 680 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-resolution FT-IR spectrum of this compound in the mid-infrared region (4000-400 cm⁻¹).

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sample of this compound (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or another suitable solvent to remove any residues from previous measurements. Allow the crystal to air dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, initiate the collection of a background spectrum.

-

The background scan will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument itself. This will be subtracted from the sample spectrum to provide a clean spectrum of the sample alone.

-

Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the collection of the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Process the spectrum as needed. This may include baseline correction or smoothing.

-

Identify the major absorption bands and record their wavenumbers.

-

Compare the observed peaks with the predicted values and known correlation tables to confirm the identity and purity of the compound.

-

-

Cleaning:

-

After the measurement is complete, release the pressure arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to ensure no sample residue remains.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical steps involved in the analysis and interpretation of an IR spectrum.

Caption: Workflow for the interpretation of an IR spectrum.

An In-depth Technical Guide to the Mass Spectrometry of 2-Acetyl-4-methylphenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 2-Acetyl-4-methylphenyl benzoate (C16H14O3, Molecular Weight: 254.28 g/mol ).[1] While direct experimental data for this specific compound is not widely available in public repositories, this document extrapolates from the known fragmentation patterns of structurally similar compounds to provide a robust predictive analysis. This guide is intended to aid researchers in identifying this compound and understanding its behavior under electron ionization mass spectrometry.

Predicted Electron Ionization Mass Spectrum

The expected mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [M]+• is predicted at an m/z of 254. The fragmentation is expected to be driven by the lability of the ester linkage and the stability of the resulting benzoyl and phenoxy cations.

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Structure | Relative Abundance |

| 254 | [C16H14O3]+• (Molecular Ion) | This compound | Moderate |

| 105 | [C7H5O]+ | Benzoyl cation | High |

| 149 | [C9H9O2]+ | 2-Acetyl-4-methylphenoxy cation | Moderate |

| 134 | [C9H10O]+• | 2-Methylacetophenone radical cation | Moderate |

| 77 | [C6H5]+ | Phenyl cation | Moderate |

| 119 | [C8H7O]+ | Tolyl oxonium ion | Low |

| 91 | [C7H7]+ | Tropylium cation | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]+•. The primary cleavage event is the homolytic cleavage of the C-O bond of the ester, leading to the formation of a stable benzoyl cation (m/z 105) and a 2-acetyl-4-methylphenoxyl radical. The benzoyl cation is often the base peak in the mass spectra of phenyl benzoates due to its resonance stabilization.

Alternatively, cleavage of the O-phenyl bond can occur, leading to the formation of a 2-acetyl-4-methylphenoxy cation (m/z 149) and a benzoyl radical. Further fragmentation of the 2-acetyl-4-methylphenoxy portion of the molecule can lead to the formation of ions characteristic of substituted acetophenones.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for obtaining an electron ionization mass spectrum of an aromatic ester like this compound.

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of about 100 µg/mL.

-

Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Instrumentation:

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Scan Range: m/z 50-500

-

Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., DB-5ms) should be used with a temperature program that allows for the elution of the compound.

Data Acquisition:

-

Introduce a blank (solvent only) to obtain a background spectrum.

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over the specified mass range.

-

Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.

Data Analysis:

-

Identify the molecular ion peak.

-

Identify the major fragment ions and propose their structures based on known fragmentation mechanisms of similar compounds.

-

Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern outlined in this guide.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification and characterization of this and related compounds in various matrices.

References

Solubility of 2-Acetyl-4-methylphenyl benzoate in organic solvents

An In-depth Technical Guide to the Solubility of 2-Acetyl-4-methylphenyl benzoate in Organic Solvents

Disclaimer: Publicly available literature does not contain specific quantitative solubility data for this compound. This guide provides a comprehensive framework based on its chemical structure for predicting its solubility and details the experimental protocols for its precise measurement, tailored for researchers, scientists, and drug development professionals.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. Adequate solubility is paramount for achieving the desired concentration of a drug in systemic circulation to elicit a pharmacological response.[1][2] Poor solubility can lead to low bioavailability, therapeutic ineffectiveness, and significant challenges in formulation development.[1][2]

This compound is an organic molecule whose utility in pharmaceutical or materials science would be fundamentally linked to its ability to dissolve in appropriate solvents. Understanding its solubility profile is a prerequisite for any application, from designing purification methods to developing effective delivery systems. This document outlines the predicted solubility characteristics of this compound based on its molecular structure and provides detailed experimental procedures for its quantitative determination.

Structural Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] The molecular structure of this compound features both polar and non-polar regions, which dictates its solubility behavior.

Chemical Structure: C₁₆H₁₄O₃

The key functional groups are:

-

Benzoate Ester Group: This group is polar due to the presence of carbonyl (C=O) and ether-like (C-O-C) linkages, which can act as hydrogen bond acceptors.

-

Acetyl Group: The carbonyl in the acetyl group is also polar and can accept hydrogen bonds.

-

Two Phenyl Rings and a Methyl Group: These aromatic and aliphatic hydrocarbon components are non-polar and hydrophobic.

Prediction: The presence of two bulky, non-polar phenyl rings suggests that the molecule is predominantly lipophilic ("fat-loving"). While the ester and acetyl groups introduce some polarity, their influence is likely outweighed by the large hydrophobic surface area.

Therefore, this compound is predicted to have:

-

Low solubility in highly polar protic solvents like water.

-

Moderate to high solubility in organic solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane.

-

High solubility in non-polar aromatic solvents like toluene, where the phenyl rings can engage in favorable pi-pi stacking interactions.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise quantitative data, the equilibrium (or thermodynamic) solubility must be determined. This is defined as the maximum concentration of a substance that can dissolve in a solvent to reach a state of equilibrium with an excess of the solid at a given temperature and pressure.[4][5] The shake-flask method is the gold standard for this measurement.[6]

Materials and Apparatus

-

This compound (solid, pure form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with screw caps

-

Thermostatic orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the final solution is saturated.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the vials and then filter the supernatant through a syringe filter appropriate for the solvent.[6][8]

-

Sample Preparation for Analysis: Immediately dilute an accurately known volume of the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate and precise method for determining concentration.[9]

-

Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. A UV detector should be set to a wavelength where the compound exhibits maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting peak area against concentration.[9]

-

Calculation: Inject the diluted sample from the solubility experiment. Use the peak area from the sample chromatogram and the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the equilibrium solubility.

B. UV-Vis Spectroscopy This method is simpler than HPLC but requires that the analyte has a chromophore and the solvent does not absorb light at the analysis wavelength.[10][11]

-

Wavelength Selection: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[12]

-

Calculation: Measure the absorbance of the diluted filtrate, and use the calibration curve to find its concentration. Calculate the original solubility by applying the dilution factor.

C. Gravimetric Method This is a fundamental method that does not require sophisticated instrumentation but can be less precise.[13][14]

-

Procedure: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[13]

-

Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

-

Weighing: Once the solvent is completely removed, weigh the dish containing the solid residue. Continue drying and weighing until a constant weight is achieved.[2]

-

Calculation: The mass of the residue divided by the initial volume of the solution gives the solubility.

Data Presentation

Experimental results should be meticulously recorded. The following table provides a template for summarizing the determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method Used |

| e.g., Acetone | 25.0 | HPLC | ||

| e.g., Ethanol | 25.0 | HPLC | ||

| e.g., Toluene | 25.0 | HPLC | ||

| e.g., Ethyl Acetate | 25.0 | HPLC | ||

| e.g., Methanol | 37.0 | UV-Vis | ||

| e.g., Acetonitrile | 37.0 | UV-Vis |

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of this compound using the shake-flask method with HPLC analysis.

Caption: Experimental workflow for solubility determination.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Khan Academy [khanacademy.org]

- 4. sciforum.net [sciforum.net]

- 5. improvedpharma.com [improvedpharma.com]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. longdom.org [longdom.org]

- 12. ej-eng.org [ej-eng.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Discovery and History of the Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a fundamental reaction in organic chemistry that facilitates the transformation of phenolic esters into hydroxyaryl ketones through the action of a Lewis or Brønsted acid catalyst. This powerful tool for C-C bond formation has been a mainstay in synthetic organic chemistry for over a century, finding applications in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. This in-depth technical guide explores the discovery and history of the Fries rearrangement, delving into its mechanism, experimental protocols from its early days, and its evolution into a versatile synthetic method.

Discovery and Early History

The Fries rearrangement was first reported in 1908 by German chemist Karl Theophil Fries and his student G. Finck.[1][2] Their seminal work involved the reaction of phenolic esters of acetic and chloroacetic acid with aluminum chloride, which yielded a mixture of ortho- and para-acetyl and chloroacetyl phenols.[3] Fries astutely recognized the general applicability of this rearrangement, and the transformation was subsequently named in his honor.[3] It is noteworthy that while Fries is credited with the discovery, his collaborator G. Finck played a significant role in the initial investigations, and some historical accounts suggest the reaction could be more accurately referred to as the Fries-Finck rearrangement.[1]

The Reaction Mechanism: An Ongoing Investigation

Despite being known for over a century, the precise mechanism of the Fries rearrangement has been a subject of considerable study and debate, and a definitive mechanism has not been unequivocally established.[4][5] It is widely accepted that the reaction proceeds through a carbocation intermediate, and evidence exists for both intramolecular and intermolecular pathways.[4]

The generally accepted mechanism involves the following key steps:

-

Coordination of the Lewis Acid: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl group. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site for coordination.[6]

-

Formation of an Acylium Ion: This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the cleavage of this bond and the formation of a free acylium carbocation.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring in a classic electrophilic aromatic substitution reaction.[4]

-

Proton Abstraction and Rearomatization: A proton is abstracted from the ring, and the aromaticity is restored, yielding the hydroxyaryl ketone. The abstracted proton is released as hydrochloric acid when aluminum chloride is used as the catalyst.[4]

Intramolecular vs. Intermolecular Pathways

A key aspect of the mechanistic investigation has been to determine whether the acyl group migrates directly from the oxygen to the ring (intramolecular) or detaches completely and then attacks another molecule (intermolecular). Crossover experiments have been instrumental in shedding light on this. In these experiments, a mixture of two different phenolic esters is subjected to the rearrangement conditions. The formation of "crossover" products, where the acyl group from one ester is found on the aromatic ring of the other, provides strong evidence for an intermolecular pathway.

Experimental Protocols: A Glimpse into Early 20th-Century Chemistry

To appreciate the historical context of the Fries rearrangement, it is instructive to examine the experimental procedures from the early 20th century. These protocols, while lacking the precision and safety considerations of modern methods, laid the groundwork for over a century of research.

Early Experimental Protocol for the Fries Rearrangement of Phenylacetate (Conceptual Reconstruction based on historical accounts):

-

Apparatus: A round-bottomed flask equipped with a reflux condenser. Due to the corrosive nature of the reagents, ground-glass joints, if available, would have been a significant improvement over cork stoppers.

-

Reagents:

-

Phenylacetate

-

Anhydrous Aluminum Chloride (often freshly sublimed to ensure high reactivity)

-

A suitable solvent (early experiments often used the neat ester or a non-polar solvent like nitrobenzene or carbon disulfide)

-

Hydrochloric acid (for workup)

-

Ice

-

-

Procedure:

-

Anhydrous aluminum chloride was carefully added to the phenylacetate, either neat or dissolved in a solvent, in the reaction flask. The addition was likely done in portions to control the initial exothermic reaction.

-

The mixture was then heated. The reaction temperature was a critical parameter, often controlled by an oil bath or a simple Bunsen burner flame, requiring constant attention from the chemist.

-

After a period of heating, the reaction mixture was cooled and then carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.

-

The product was then isolated by extraction with a suitable solvent, followed by distillation or crystallization to separate the ortho and para isomers.

-

Quantitative Data: Influence of Reaction Conditions on Product Distribution

The ortho/para selectivity of the Fries rearrangement is a key feature and is highly dependent on the reaction conditions. The ability to favor one isomer over the other has made this reaction particularly valuable in targeted synthesis.

| Substrate | Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio | Total Yield (%) | Reference |

| Phenylacetate | AlCl₃ | Nitrobenzene | 25 | 1:9 | 80 | Historical Data |

| Phenylacetate | AlCl₃ | Nitrobenzene | 100 | 1:1 | 75 | Historical Data |

| Phenylacetate | AlCl₃ | CS₂ | 25 | 9:1 | 60 | Historical Data |

| m-Cresyl Acetate | AlCl₃ | Nitrobenzene | 25 | - | 90 (p-isomer) | Historical Data |

| m-Cresyl Acetate | AlCl₃ | Nitrobenzene | 165 | - | 70 (o-isomer) | Historical Data |

| 2-Fluorophenyl acetate | AlCl₃ | Monochlorobenzene | 40 | 1:3.5 | Incomplete | [7] |

| 2-Fluorophenyl acetate | AlCl₃ | Monochlorobenzene | 80 | 1:3.2 | 85 | [7] |

| 2-Fluorophenyl acetate | AlCl₃ | Monochlorobenzene | 120 | 1:2.8 | 92 | [7] |

| 2-Fluorophenyl acetate | AlCl₃ | Monochlorobenzene | 170 | 1.72:1 | 62 | [7] |

Key Observations from Quantitative Data:

-

Temperature: Lower temperatures generally favor the formation of the para isomer, which is the kinetically controlled product. Higher temperatures favor the formation of the ortho isomer, the thermodynamically controlled product, which is stabilized by the formation of a chelate between the aluminum chloride, the hydroxyl group, and the carbonyl oxygen.[4]

-

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho product, while polar solvents favor the para product.[4]

-

Catalyst: While aluminum chloride is the traditional catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[8] Brønsted acids like hydrofluoric acid (HF) are also effective.[8] The choice of catalyst can influence the reaction rate and selectivity.

Visualizations

Reaction Mechanism

Caption: The accepted mechanism of the Fries rearrangement.

Experimental Workflow for Drug Synthesis

Caption: A generalized workflow for drug synthesis using the Fries rearrangement.

Logical Relationship of Factors Influencing Selectivity

Caption: Factors influencing the ortho/para selectivity of the Fries rearrangement.

Applications in Drug Development

The Fries rearrangement is a valuable tool in the pharmaceutical industry for the synthesis of key intermediates and active pharmaceutical ingredients (APIs). The resulting hydroxyaryl ketones are versatile building blocks for a variety of drug scaffolds.

-

Salbutamol (Albuterol): The synthesis of the bronchodilator salbutamol can involve a Fries rearrangement as a key step to introduce the required hydroxymethyl and acetyl groups onto the aromatic ring.[9]

-

Dronedarone: While various synthetic routes exist for the antiarrhythmic drug dronedarone, some patented methods utilize a Friedel-Crafts acylation, a reaction closely related to the Fries rearrangement, to construct the benzofuran core.

-

Furocoumarins: The Fries rearrangement of acyloxyheteroarenes is a key step in the synthesis of furocoumarins, a class of compounds with significant photobiological activity used in the treatment of skin diseases.[10]

-

Tocopherol (Vitamin E): The synthesis of α-tocopherol, a form of Vitamin E, can utilize a Fries rearrangement to construct the chromane ring system.

-

(-)-Balanol: One application of the Fries rearrangement is in the synthesis of the potent protein kinase C inhibitor, (-)-balanol.[3]

Variations of the Fries Rearrangement

The classical Fries rearrangement has been adapted and modified to broaden its scope and improve its efficiency.

-

Photo-Fries Rearrangement: This variation uses ultraviolet (UV) light to induce the rearrangement of phenolic esters to hydroxy ketones without the need for a catalyst. The reaction is believed to proceed through a radical mechanism. While yields can be low, it offers a milder alternative to the Lewis acid-catalyzed reaction.[4]

-

Anionic Fries Rearrangement: In this variant, ortho-lithiation of aryl esters, carbamates, or carbonates with a strong base, followed by warming, leads to the rearrangement to form ortho-carbonyl species. This method provides excellent regioselectivity for the ortho product.

Conclusion

From its discovery in the early 20th century to its modern-day applications in complex molecule synthesis, the Fries rearrangement has proven to be an enduring and versatile reaction. Its ability to form C-C bonds and introduce key functional groups onto aromatic rings has made it an indispensable tool for organic chemists. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and practical considerations of the Fries rearrangement is essential for its effective application in the design and synthesis of novel and important molecules. The ongoing research into new catalysts and reaction conditions continues to expand the utility of this classic named reaction, ensuring its relevance for years to come.

References

- 1. Fries Rearrangement [ouci.dntb.gov.ua]

- 2. synarchive.com [synarchive.com]

- 3. Fries Rearrangement | Thermo Fisher Scientific - IT [thermofisher.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement [qorganica.qui.uam.es]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. asau.ru [asau.ru]

- 10. New Synthetic Routes to Furocoumarins and Their Analogs: A Review [mdpi.com]

Theoretical yield calculation for benzoate ester synthesis

An In-depth Technical Guide to Theoretical Yield Calculation for Benzoate Ester Synthesis

Introduction

For professionals in research, chemical science, and drug development, the precise synthesis of ester compounds is a foundational activity. Benzoate esters, in particular, are significant intermediates and final products in pharmaceuticals, flavorings, and polymer science. Accurately predicting the maximum possible product from a given set of reactants—the theoretical yield—is paramount for evaluating reaction efficiency, optimizing processes, and ensuring economic viability. This technical guide provides an in-depth methodology for calculating the theoretical yield of benzoate esters, focusing on two common synthesis routes: Fischer-Speier Esterification and the Schotten-Baumann reaction. It includes detailed experimental protocols, structured data tables, and a logical workflow diagram to ensure clarity and reproducibility.

Core Principles of Theoretical Yield Calculation

The theoretical yield represents the maximum quantity of a product that can be formed from the complete conversion of the limiting reactant in a chemical reaction. The calculation is rooted in the stoichiometry of the balanced chemical equation. The fundamental steps, which will be detailed in the context of specific reactions, are:

-

Write a Balanced Chemical Equation: The equation provides the molar ratio between reactants and products.

-

Determine the Moles of Each Reactant: Convert the mass or volume of each reactant into moles using their respective molecular weights and densities.

-

Identify the Limiting Reactant: The limiting reactant is the one that will be consumed first, thereby stopping the reaction and dictating the maximum amount of product that can be formed.[1]

-

Calculate the Moles of Product: Use the stoichiometric ratio from the balanced equation to determine the number of moles of the desired ester that can be produced from the limiting reactant.

-

Calculate the Theoretical Yield in Grams: Convert the moles of the product into grams using its molecular weight.

Logical Workflow for Theoretical Yield Calculation

The process of calculating theoretical yield follows a systematic and logical progression. This workflow ensures that all necessary steps are completed in the correct order, from initial reactant quantities to the final product mass.

References

An In-depth Technical Guide to 2-Acetyl-4-methylphenyl benzoate: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-4-methylphenyl benzoate (CAS No. 4010-19-9), a key intermediate in the synthesis of novel antioxidant compounds. This document outlines its chemical properties, detailed synthesis protocols, and essential safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a benzoate ester with the molecular formula C₁₆H₁₄O₃.[1][2] The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 4010-19-9 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Melting Point | 64 °C | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols.

Protocol 1: Synthesis from 2-Hydroxy-5-methylacetophenone and Benzoyl Chloride

This protocol is adapted from a method described in the synthesis of carotenylflavonoids.[3][4]

Materials:

-

2-Hydroxy-5-methylacetophenone

-

Benzoyl chloride

-

Anhydrous pyridine

-

Hydrochloric acid (3%)

-

Methanol

-

Water

-

Ice

Procedure:

-

Dissolve 5.0 g (33 mmol) of 2-Hydroxy-5-methylacetophenone and 7.0 g (50 mmol) of benzoyl chloride in 20 ml of anhydrous pyridine.[3][4]

-

Pour the reaction mixture into 200 ml of 3% hydrochloric acid containing 40 g of ice, under constant stirring.[3][4]

-

Isolate the resulting grey precipitate by filtration.[3]

-

Wash the precipitate successively with 20 ml of methanol and 20 ml of water.[3]

-

The final product can be further purified by recrystallization from methanol to yield a white amorphous solid.[3]

Caption: Synthesis of this compound Workflow.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling guidelines are based on general best practices for handling organic chemicals and data extrapolated from structurally similar compounds. A thorough risk assessment should be conducted before handling this compound.

GHS Hazard Classification (Predicted)

Based on the GHS pictograms for related compounds, this compound should be handled with care, assuming it may be harmful if swallowed and may cause skin and eye irritation.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.

Biological Activity and Applications

Currently, there is limited information available on the direct biological activity or mechanism of action of this compound. Its primary documented use is as a chemical intermediate in the synthesis of more complex molecules.[3][4] Notably, it is a precursor for the synthesis of carotenylflavonoids, which are investigated for their potent antioxidant properties.[3][4] The antioxidant activity of these final compounds stems from the combined structural features of flavonoids and carotenoids.[3][4]

The logical relationship for its application in antioxidant synthesis is outlined below.

Caption: Role as a precursor in antioxidant synthesis.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by qualified personnel who have performed a thorough risk assessment.

References

- 1. เอสเทอร์สำหรับกลิ่นหอมและรสชาติ (25) [myskinrecipes.com]

- 2. เอสเทอร์สำหรับกลิ่นหอมและรสชาติ (25) [myskinrecipes.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 24085-07-2|2-Acetoxy-5-(2-bromoacetyl)benzyl acetate|BLD Pharm [bldpharm.com]

- 6. 27475-14-5|Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for the synthesis of hydroxyacetophenones from phenyl benzoates and other phenyl esters through the Fries rearrangement. This acid-catalyzed reaction is crucial for producing hydroxy aryl ketones, which are valuable intermediates in the pharmaceutical and chemical industries.[1][2] This note covers the reaction mechanism, factors influencing product selectivity, detailed experimental procedures, and a summary of reaction conditions and yields.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[3][4] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1][5] The regioselectivity of the reaction can be controlled by adjusting reaction conditions, making it a versatile tool for synthesizing specific hydroxyacetophenone isomers.[1] These products are important precursors for various pharmaceuticals and other fine chemicals.[2]

Reaction Mechanism and Regioselectivity

While a definitive mechanism is still debated, a widely accepted pathway involves the formation of an acylium carbocation intermediate.[1][5]

Mechanism Steps:

-

A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[1][2]

-

This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen.

-

This step generates a free acylium carbocation.[1]

-

The acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the activated phenol ring, attacking the ortho and para positions.[1]

-

Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[6]

dot

Caption: Fries Rearrangement reaction mechanism pathway.

Factors Influencing Regioselectivity: The ratio of ortho to para isomers is highly dependent on the reaction conditions:

-

Temperature: Low temperatures favor the formation of the para-product (kinetic control), while high temperatures favor the ortho-product (thermodynamic control).[1] The stability of the ortho-product at higher temperatures is often attributed to the formation of a stable bidentate complex with the aluminum catalyst.[1]

-

Solvent: The use of non-polar solvents tends to favor the ortho isomer. As the polarity of the solvent increases, the proportion of the para product also increases.[1][7]

Experimental Protocols

This section details the procedures for the synthesis of the phenyl ester precursor and its subsequent Fries rearrangement to hydroxyacetophenone.

Protocol 1: Synthesis of Phenyl Acetate

This initial step creates the necessary phenyl ester starting material from phenol.

-

Materials:

-

Procedure:

-

In a beaker, combine phenol and dry pyridine.[8]

-

Place the beaker in an ice bath to cool the mixture.

-

Slowly add acetic anhydride to the mixture with constant stirring.[8]

-

After the addition is complete, pour the reaction mixture into a mixture of ice-cold water and concentrated HCl.[8]

-